

Enpp-1-IN-14 and the Modulation of Immune Responses: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Enpp-1-IN-14*

Cat. No.: *B15576492*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint that suppresses anti-tumor immunity. It primarily achieves this by hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule that activates the stimulator of interferon genes (STING) pathway. The cGAS-STING pathway is a pivotal component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-tumor response. By degrading extracellular cGAMP, ENPP1 effectively dampens this crucial immune surveillance mechanism. Furthermore, ENPP1's hydrolysis of ATP contributes to an immunosuppressive tumor microenvironment through the production of adenosine.

Small molecule inhibitors of ENPP1, such as **Enpp-1-IN-14**, are designed to block this enzymatic activity, thereby restoring and enhancing STING-mediated anti-tumor immunity. This technical guide provides an in-depth overview of the mechanism of action of ENPP1 inhibitors, with a focus on how they modulate immune responses. Due to the limited public availability of specific data for **Enpp-1-IN-14**, this guide will utilize data from other well-characterized, potent, and selective ENPP1 inhibitors as representative examples to illustrate the principles, experimental validation, and therapeutic potential of this class of molecules.

The Role of ENPP1 in Immune Suppression

ENPP1 is a type II transmembrane glycoprotein that functions as a key negative regulator of the cGAS-STING pathway.[1][2] Its primary immunomodulatory functions are:

- **Hydrolysis of extracellular 2'3'-cGAMP:** Cancer cells, often characterized by genomic instability, can release cGAMP into the tumor microenvironment (TME). This extracellular cGAMP can be taken up by immune cells, such as dendritic cells, to activate the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines that promote a T-cell inflamed or "hot" TME. ENPP1, which is often overexpressed on cancer cells, hydrolyzes this extracellular cGAMP, preventing it from activating STING in neighboring immune cells and thus suppressing the anti-tumor immune response.[3][4]
- **Production of Adenosine:** ENPP1 also hydrolyzes extracellular ATP to AMP. AMP is then converted to the immunosuppressive molecule adenosine by CD73.[5] Adenosine signaling in the TME can inhibit the function of various immune cells, including T cells and natural killer (NK) cells, further contributing to immune evasion by the tumor.[6]

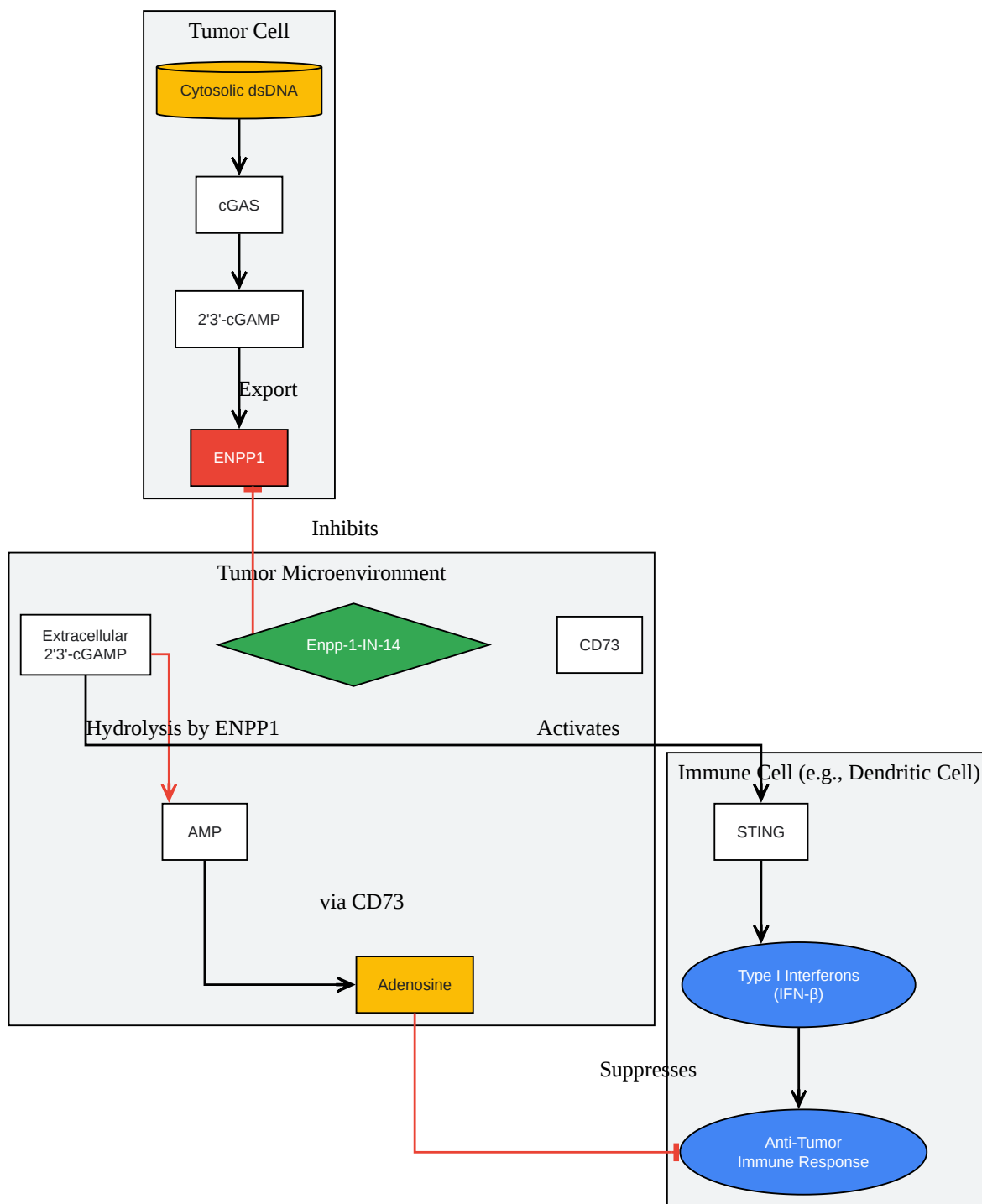
Mechanism of Action of Enpp-1-IN-14 and other ENPP1 Inhibitors

Enpp-1-IN-14 and other small molecule inhibitors of ENPP1 are designed to bind to the catalytic site of the enzyme, blocking its phosphodiesterase activity. This inhibition leads to two key downstream effects that synergistically enhance anti-tumor immunity:

- **Increased Extracellular cGAMP and STING Activation:** By preventing the degradation of extracellular cGAMP, ENPP1 inhibitors lead to its accumulation in the TME. This elevated cGAMP activates the STING pathway in immune cells, leading to:
 - Enhanced production of type I interferons (e.g., IFN- β) and other pro-inflammatory cytokines.[7]
 - Increased recruitment and activation of immune cells, including dendritic cells, T cells (CD4+ and CD8+), and NK cells, into the tumor.[3][8]
 - Conversion of "cold" (non-immunogenic) tumors into "hot" (immunogenic) tumors that are more susceptible to immune-mediated killing and other immunotherapies like checkpoint inhibitors.

- **Reduced Adenosine-Mediated Immunosuppression:** By inhibiting the hydrolysis of ATP, ENPP1 inhibitors also reduce the production of AMP, a precursor for the immunosuppressive molecule adenosine. This reduction in adenosine levels helps to alleviate the suppression of T cell and NK cell activity in the TME.[\[5\]](#)

The following diagram illustrates the central role of ENPP1 in suppressing the cGAS-STING pathway and how its inhibition by molecules like **Enpp-1-IN-14** can restore anti-tumor immunity.



[Click to download full resolution via product page](#)

Caption: ENPP1 inhibition by **Enpp-1-IN-14** enhances anti-tumor immunity.

Quantitative Data for Representative ENPP1 Inhibitors

While specific quantitative data for **Enpp-1-IN-14** is not publicly available, the following tables summarize the potency and efficacy of other well-characterized ENPP1 inhibitors. This data is illustrative of the expected performance of a potent and selective ENPP1 inhibitor.

Table 1: In Vitro Potency of Representative ENPP1 Inhibitors

Compound Name	Assay Type	Substrate	Potency (Ki or IC50)	Reference
AVA-NP-695	Enzymatic Assay	2'3'-cGAMP	Ki = 281 pM	[9]
Enzymatic Assay	p-Nph-5'-TMP	IC50 = 6.25 nM	[9]	
SR-8314	Enzymatic Assay	ATP	Ki = 79 nM	[8][10]
RBS2418	Enzymatic Assay	cGAMP	Ki = 0.14 nM	[6]
Enzymatic Assay	ATP	Ki = 0.13 nM	[6]	
OC-1	Enzymatic Assay	Not Specified	Ki < 10 nM	[7]
STF-1084	cGAMP Hydrolysis Assay	cGAMP	IC50 = 149 ± 20 nM	[11]

Table 2: Cellular Activity of Representative ENPP1 Inhibitors

Compound Name	Cell Line	Assay	Endpoint	Potency (EC50)	Reference
ZXP-8202	MDA-MB-231 / THP-1	IFN- β Production	IFN- β levels	10 nM	[5]
MDA-MB-231	Cell-based Enzymatic	cGAMP hydrolysis	20 nM	[5]	
AVA-NP-695	THP-1 Dual™	IFN- β Reporter Assay	Luciferase activity	Dose-dependent increase	[9][12]

Table 3: In Vivo Anti-Tumor Efficacy of Representative ENPP1 Inhibitors

Compound Name	Animal Model	Tumor Model	Treatment	Tumor Growth Inhibition (TGI)	Reference
Unnamed Inhibitor ("7")	Murine	Not Specified	Combination with anti-PD-1	77.7%	[13]
Insilico Medicine Cpd	Syngeneic Mice	MC38	Monotherapy (single dose)	67%	[14]
OC-1	Syngeneic Mice	CT26, MC38	Monotherapy	20-40%	[7]
Combination with anti-PD-1	~75%	[7]			
ZXP-8202	Syngeneic Mice	CT26	Monotherapy	~70%	[5]
AVA-NP-695	Syngeneic Mice	4T1	Monotherapy	Superior to Olaparib and anti-PD-1	[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize ENPP1 inhibitors. These protocols are based on published literature and can be adapted for the evaluation of new compounds like **Enpp-1-IN-14**.

ENPP1 Enzymatic Inhibition Assay (cGAMP Hydrolysis)

This assay measures the ability of a test compound to inhibit the hydrolysis of cGAMP by recombinant ENPP1.

Materials:

- Recombinant Human ENPP1
- 2'3'-cGAMP
- [32P]-cGAMP (for radiolabeling)
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 μ M ZnCl₂, 500 μ M CaCl₂
- Test compound (e.g., **Enpp-1-IN-14**)
- Thin Layer Chromatography (TLC) plates
- Phosphor screen and imager

Procedure:

- Prepare serial dilutions of the test compound in the assay buffer.
- In a reaction plate, combine recombinant ENPP1 (e.g., 3 nM), cGAMP (e.g., 5 μ M, spiked with a trace amount of [32P]-cGAMP), and the test compound at various concentrations.
- Incubate the reaction mixture at room temperature for a defined period (e.g., 3 hours).
- Stop the reaction by heat inactivation at 95°C for 10 minutes.
- Spot an aliquot of each reaction onto a TLC plate.

- Develop the TLC plate using an appropriate mobile phase (e.g., 85% ethanol, 5 mM NH_4HCO_3) to separate cGAMP from its hydrolysis products.[\[15\]](#)
- Dry the TLC plate and expose it to a phosphor screen.
- Image the phosphor screen and quantify the amount of intact $[\text{32P}]$ -cGAMP remaining in each reaction.
- Calculate the percentage of inhibition for each compound concentration and determine the IC_{50} value.

Cell-Based STING Activation Assay (IFN- β Reporter)

This assay assesses the ability of an ENPP1 inhibitor to enhance cGAMP-mediated STING activation in a cellular context.

Materials:

- THP-1 Dual™ Reporter Cells (InvivoGen) or similar reporter cell line expressing a luciferase gene under the control of an IFN-stimulated response element (ISRE).
- Cell culture medium (e.g., RPMI-1640 supplemented with FBS, antibiotics).
- 2'3'-cGAMP.
- Test compound (e.g., **Enpp-1-IN-14**).
- Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).
- Luminometer.

Procedure:

- Seed the THP-1 reporter cells into a 96-well plate at a suitable density (e.g., 25,000 cells/well) and allow them to adhere overnight.
- Treat the cells with serial dilutions of the test compound for a pre-incubation period (e.g., 1-2 hours).

- Stimulate the cells with a fixed concentration of 2'3'-cGAMP (e.g., 25 μ M).[9][12]
- Incubate the plate for an appropriate duration (e.g., 24 hours) at 37°C in a CO2 incubator.
- Add the luciferase assay reagent to each well according to the manufacturer's instructions.
- Measure the luminescence signal using a luminometer.
- Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 of the test compound.

In Vivo Anti-Tumor Efficacy Study

This study evaluates the anti-tumor activity of an ENPP1 inhibitor in a syngeneic mouse tumor model.

Materials:

- Syngeneic mouse strain (e.g., C57BL/6 or BALB/c).
- Murine tumor cell line (e.g., MC38, CT26, 4T1).
- Test compound (e.g., **Enpp-1-IN-14**) formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection).
- Vehicle control.
- Calipers for tumor measurement.

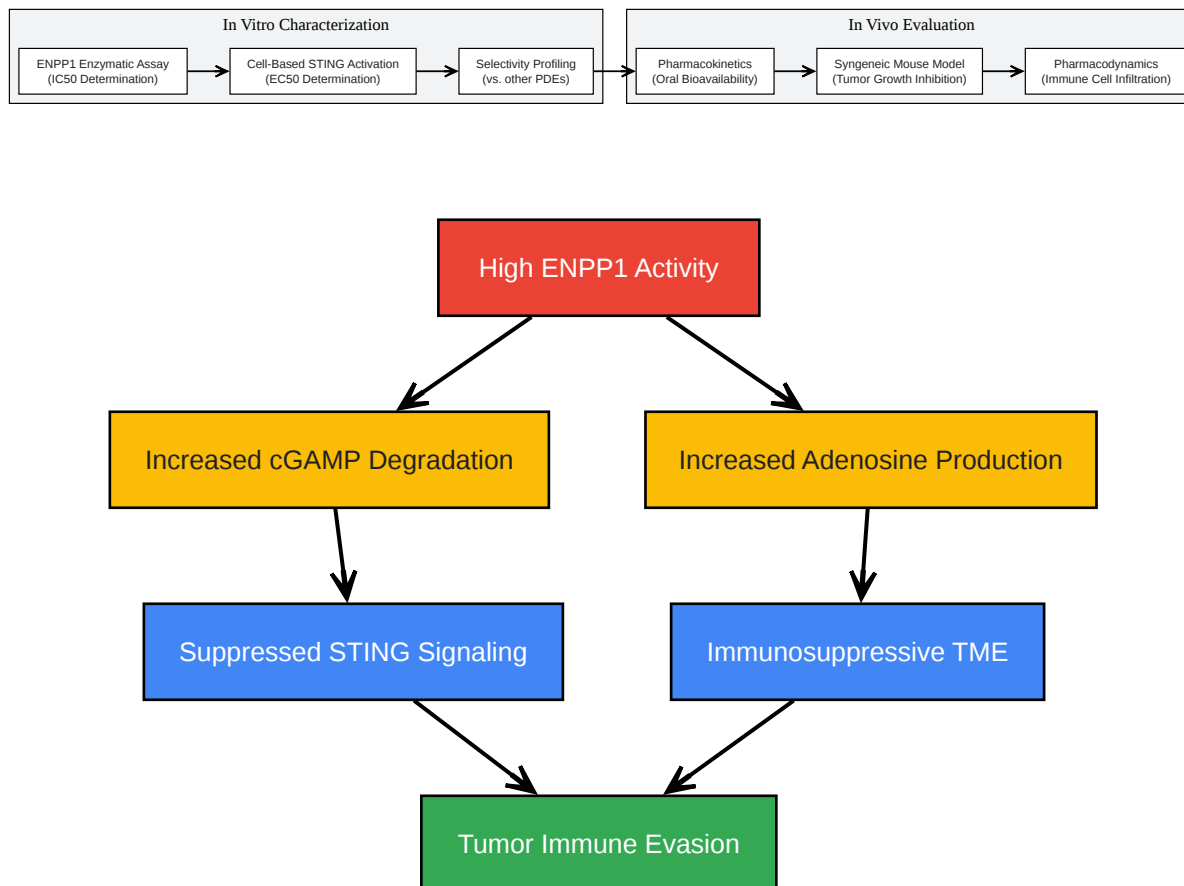
Procedure:

- Implant tumor cells subcutaneously into the flank of the mice.
- Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
- Randomize the mice into treatment groups (e.g., vehicle control, test compound as monotherapy, combination with checkpoint inhibitor).

- Administer the test compound and control treatments according to a predefined schedule (e.g., daily, twice daily).
- Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days).
- Monitor the body weight and overall health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry for immune cell infiltration, immunohistochemistry).
- Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Visualizations

The following diagrams provide visual representations of key concepts and workflows related to the immunomodulatory activity of **Enpp-1-IN-14**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ZXP-8202 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the therapeutic applications for ENPP1 inhibitors? [synapse.patsnap.com]

- 4. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. ENPP1 | Insilico Medicine [insilico.com]
- 15. pnas.org [pnas.org]
- To cite this document: BenchChem. [Enpp-1-IN-14 and the Modulation of Immune Responses: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576492#how-does-enpp-1-in-14-modulate-immune-responses]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com